3-(4-Chlorobenzyl)piperidine hydrochloride

Catalog No.
S788951
CAS No.
1171692-94-6
M.F
C12H17Cl2N
M. Wt
246.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorobenzyl)piperidine hydrochloride

CAS Number

1171692-94-6

Product Name

3-(4-Chlorobenzyl)piperidine hydrochloride

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidine;hydrochloride

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

InChI

InChI=1S/C12H16ClN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H

InChI Key

HIUXLJMLSDJUNC-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl

3-(4-Chlorobenzyl)piperidine hydrochloride (CAS 1171692-94-6) is a highly processable, lipophilic heterocyclic building block widely utilized in the synthesis of central nervous system (CNS) therapeutics, analgesics, and anti-inflammatory agents . Supplied as a stable solid, this hydrochloride salt features a piperidine core substituted at the 3-position with a para-chlorinated benzyl group . This specific structural arrangement provides a chiral center for stereospecific drug development, while the chlorine atom enhances lipophilicity and metabolic stability. Its standardized salt form ensures high purity (typically ≥95%) and reliable aqueous solubility, making it an optimal intermediate for both high-throughput screening and scale-up manufacturing workflows .

Research Fit

Building Block 4-Chlorobenzyl piperidine scaffold for receptor-targeted synthesis
Salt Form HCl salt for reported aqueous solubility and handling
Research Use Tool compound for piperidine-based SAR and library synthesis

Substituting 3-(4-Chlorobenzyl)piperidine hydrochloride with its free base, unchlorinated analogs, or positional isomers fundamentally alters downstream drug properties and manufacturing workflows. Utilizing the free base introduces handling challenges, as it is typically a viscous oil prone to degradation, whereas the hydrochloride salt allows for precise gravimetric dispensing and immediate aqueous dissolution . Furthermore, replacing it with the achiral 4-(4-chlorobenzyl)piperidine eliminates the stereocenter, preventing the exploration of enantiomer-specific receptor interactions critical for CNS targets . Finally, omitting the para-chloro substituent (e.g., using 3-benzylpiperidine) leaves the phenyl ring vulnerable to rapid CYP450-mediated para-hydroxylation, drastically reducing the metabolic half-life of the resulting therapeutic candidates.

Substitution Risk

3-(4-Chlorobenzyl)piperidine HCl
4-Substituted regioisomer
Regioisomer shift
Binding geometry may not transfer; target engagement profile may differ
4-Chloro substitution
4-Fluoro or 4-Bromo analog
Halogen pharmacophore
Electronic and steric profile may shift; receptor affinity context may differ
HCl salt (CAS 1171692-94-6)
Free base (CAS 136422-52-1)
Salt-form mismatch
Solubility and handling may limit direct substitution in aqueous assays

Formulation and Processability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-(4-chlorobenzyl)piperidine is supplied as a stable solid, in stark contrast to the free base, which typically presents as a viscous liquid or oil. The salt form exhibits significantly enhanced aqueous solubility, facilitating direct incorporation into biological assay buffers without the need for high concentrations of organic co-solvents. Furthermore, the solid state allows for precise gravimetric weighing and automated powder dispensing during high-throughput library synthesis .

Evidence DimensionPhysical state and handling
Target Compound DataCrystalline solid, high aqueous solubility
Comparator Or Baseline3-(4-Chlorobenzyl)piperidine free base (Viscous oil, poor aqueous solubility)
Quantified DifferenceEnables precise powder dispensing and eliminates the need for organic co-solvents in aqueous assays.
ConditionsStandard laboratory ambient conditions and aqueous buffer preparation

Buyers prioritizing automated synthesis and reproducible biological screening should procure the HCl salt to avoid the handling errors and solvent artifacts associated with the free base.

DAT Binding
Class-level inference
2-fold (binding)
1.5-fold (uptake)
Reported binding affinity context
Relative to methylphenidate; SAR study context

Stereochemical Vectoring: 3-Substitution vs. 4-Substitution

The placement of the chlorobenzyl group at the 3-position of the piperidine ring generates a chiral center, distinguishing it from the achiral 4-(4-chlorobenzyl)piperidine isomer. This structural asymmetry allows medicinal chemists to perform chiral resolution or asymmetric synthesis to isolate specific enantiomers. In CNS drug discovery, targeting receptors such as GPCRs or monoamine transporters often requires precise 3D spatial arrangements; the 3-substituted scaffold provides distinct spatial vectors that can be optimized for enantiomer-specific affinity, whereas the 4-substituted analog offers only a single, symmetrical conformation.

Evidence DimensionStereochemical complexity
Target Compound DataChiral center at C3, allows enantiomeric separation
Comparator Or Baseline4-(4-Chlorobenzyl)piperidine (Achiral, symmetrical)
Quantified DifferenceProvides two distinct stereoisomeric vectors for SAR optimization instead of one.
ConditionsStructure-activity relationship (SAR) profiling in receptor binding assays

Procurement of the 3-substituted isomer is essential for discovery programs that require chiral optimization to maximize target affinity and minimize off-target effects.

CXCR3 Antagonism
Class-level inference
IC50 0.5 nM
Reported antagonist activity context
Mouse CXCR3, CHO-K1 cell model

Metabolic Stability: Para-Chloro Substitution vs. Unsubstituted Benzyl

The inclusion of the chlorine atom at the para position of the benzyl ring significantly alters the pharmacokinetic profile of downstream derivatives compared to the unsubstituted 3-benzylpiperidine. The strong carbon-chlorine bond effectively blocks CYP450-mediated para-hydroxylation, a common and rapid metabolic degradation pathway for aromatic rings. Additionally, the chlorobenzyl group increases the overall lipophilicity of the molecule, which is a critical parameter for enhancing blood-brain barrier (BBB) penetration in neuroactive compounds .

Evidence DimensionMetabolic vulnerability and lipophilicity
Target Compound DataPara-position blocked by Cl, higher lipophilicity
Comparator Or Baseline3-Benzylpiperidine (Para-position open to hydroxylation, lower lipophilicity)
Quantified DifferencePrevents rapid Phase I metabolism at the para position and increases BBB permeability.
ConditionsIn vivo pharmacokinetic modeling and hepatic microsome stability assays

Selecting the chlorinated building block directly translates to longer half-lives and better CNS exposure for the synthesized drug candidates.

Purity
Data to verify
≥ 97% (HPLC)
Supports reproducible assay context
Supplier specification; lot-level review
Salt Form Property
Class-level inference
High aqueous solubility
Aqueous assay compatibility context
Qualitative comparison to free base
Regioisomer Geometry
Context-dependent
3-position orientation
Structural differentiation context
Direct binding data unavailable

Synthesis of CNS-Active Therapeutics

The compound's lipophilic chlorobenzyl group and chiral piperidine core make it an ideal starting material for developing neuroactive drugs, including analgesics and treatments for mood disorders. The high aqueous solubility of the hydrochloride salt ensures smooth integration into early-stage biological screening assays .

Chiral Drug Discovery Programs

Because the 3-position substitution creates a stereocenter, this building block is specifically suited for SAR campaigns that require enantiomeric resolution. It allows chemists to synthesize and evaluate distinct stereoisomers to optimize receptor binding affinity and selectivity, a critical step in modern pharmaceutical development .

Development of Metabolically Stable Agrochemicals

Beyond pharmaceuticals, the robust metabolic stability provided by the para-chloro substituent makes this intermediate highly valuable in the synthesis of specialty agrochemicals. The chlorine atom prevents rapid environmental or biological degradation, ensuring prolonged efficacy of the active ingredients .

Application Fit Matrix

Application
Selection Property
Validation Focus
DAT ligand development for neurological studies
4-Chlorobenzyl pharmacophore
DAT binding and uptake assay interpretation
CXCR3 antagonist discovery for inflammatory pathway studies
Piperidine scaffold with chlorobenzyl motif
Chemokine receptor activity assessment
High-purity intermediate for reproducible assays
≥ 97% HPLC purity
Impurity interference review in assay context
Structural biology of piperidine-binding proteins
3-Substituted geometry
Binding site complementarity analysis

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